molecular formula C19H31N3O4S B2701619 N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1428380-74-8

N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2701619
CAS No.: 1428380-74-8
M. Wt: 397.53
InChI Key: NAQYXKWUJBZPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.53. The purity is usually 95%.
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Biological Activity

N-tert-butyl-4-[(2-phenoxyethanesulfonamido)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₃₁N₃O₃S
  • Molecular Weight : 315.50 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

The structure includes a piperidine ring, a sulfonamide group, and a phenoxyethane moiety, which are critical for its biological activity.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown that they can inhibit enzymes such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This inhibition leads to reduced viability of Mtb, suggesting potential applications in tuberculosis therapy.

Antimicrobial Activity

The compound's structural components suggest it may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, piperidine derivatives have shown promising results with IC50 values ranging from 13 to 22 μM against target enzymes . These values indicate a moderate level of potency that could be enhanced through structural modifications.

Case Studies and Research Findings

  • Case Study on Tuberculosis Treatment :
    • Objective : To evaluate the effectiveness of piperidine derivatives as MenA inhibitors.
    • Findings : Compounds exhibited significant bactericidal activity against Mtb, achieving nearly complete sterilization within two weeks when used in combination therapies .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of related sulfonamide compounds.
    • Findings : The derivatives showed varying degrees of effectiveness against common pathogens, with some achieving MIC values below 10 μg/mL .

Properties

IUPAC Name

N-tert-butyl-4-[(2-phenoxyethylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-19(2,3)21-18(23)22-11-9-16(10-12-22)15-20-27(24,25)14-13-26-17-7-5-4-6-8-17/h4-8,16,20H,9-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYXKWUJBZPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.